molecular formula C7H8ClNO B1443832 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole CAS No. 1427379-67-6

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

Cat. No.: B1443832
CAS No.: 1427379-67-6
M. Wt: 157.6 g/mol
InChI Key: JBTLCPQMWCOCBK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is a substituted oxazole derivative featuring a chloromethyl group at position 4 and a cyclopropyl substituent at position 5 of the oxazole ring. Oxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. Substituted oxazoles are of significant interest in medicinal chemistry due to their diverse biological activities and utility as intermediates in organic synthesis. Instead, closely related analogs, such as 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3, ), are discussed here.

Properties

IUPAC Name

4-(chloromethyl)-5-cyclopropyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTLCPQMWCOCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach

The synthetic route generally involves:

This process can be adapted for industrial scale by using continuous flow reactors to enhance efficiency and control.

Reaction Conditions and Optimization

  • Solvents: Common solvents include diacetyl oxide and other polar aprotic solvents that facilitate condensation and cyclization.
  • Catalysts: Acid or base catalysts may be employed to promote ring closure and chloromethylation.
  • Temperature: Typically moderate temperatures are used to prevent decomposition of sensitive intermediates.
  • pH Control: For hydroxylamine reactions, maintaining pH between 3.0 and 5.0 is crucial to generate free hydroxylamine and avoid side reactions.

Comparative Data Table of Key Parameters in Preparation

Step Reagents/Conditions Purpose Yield/Notes
1. Diketone intermediate formation Cyclopropyl-substituted precursors, triethyl orthoformate, diacetyl oxide solvent Formation of ethoxymethylene diketone intermediate High yield with optimized conditions
2. Cyclization Hydroxylamine hydrochloride, mineral alkali, organic solvent, pH 3.0–5.0 Oxazole ring formation Yield varies; careful pH control improves purity
3. Chloromethylation Chloromethylating agents (e.g., chloromethyl chloride), mild temperature Introduction of chloromethyl group at 4-position Requires controlled conditions to minimize side products
4. Purification Recrystallization or chromatography Isolation of pure compound High purity (>98%) achievable with optimized methods

Research Findings and Process Improvements

  • Yield and Purity: Adjusting reaction parameters such as temperature and pH during cyclization and chloromethylation steps significantly improves yield and reduces impurities.
  • Continuous Flow Synthesis: Industrial scale synthesis benefits from continuous flow reactors, which offer better control over reaction time and temperature, leading to consistent product quality.
  • Impurity Control: Formation of isomeric impurities is a concern; controlling nucleophilic addition steps and reaction conditions minimizes these by-products.
  • Green Chemistry Aspects: Recent methods emphasize mild reaction conditions and reduced waste generation, aligning with sustainable chemistry goals.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents:

Reagent Conditions Product Application
Amines (e.g., NH₃)Ethanol, reflux, 6–8 h4-(Aminomethyl)-5-cyclopropyl-1,3-oxazolePrecursor for bioactive molecules
Thiols (e.g., RSH)DMF, K₂CO₃, 60°C4-(Alkylthio)methyl derivativesThioether synthesis
Sodium azide (NaN₃)Acetonitrile, 80°C 4-(Azidomethyl)-5-cyclopropyl-1,3-oxazoleClick chemistry intermediates

These reactions exploit the electrophilic nature of the chloromethyl carbon, enabling diverse functionalization for drug discovery and materials science.

Oxidation and Reduction

The compound’s oxazole ring and substituents participate in redox reactions:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), CrO₃

  • Products : Oxazole-4-carboxylic acid derivatives via oxidation of the chloromethyl group.

  • Conditions : Acidic aqueous media, 50–70°C.

Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Products : 4-(Hydroxymethyl)-5-cyclopropyl-1,3-oxazole.

  • Application : Alcohol intermediates for esterification or glycosylation .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions and ring transformations:

Reaction Type Reagents/Conditions Product
1,3-Dipolar cycloadditionAlkynes, Cu(I) catalysis Bicyclic or tricyclic heterocycles
Acid-catalyzed ring-openingHCl, H₂O, refluxCyclopropane-containing amides

The cyclopropyl group enhances steric strain, influencing regioselectivity in cycloadditions .

Cross-Coupling Reactions

The chloromethyl group facilitates cross-coupling under transition-metal catalysis:

  • Suzuki–Miyaura Coupling :

    • Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

    • Product : 4-(Arylmethyl)-5-cyclopropyl-1,3-oxazole.

    • Yield : ~75% (model reaction).

  • Buchwald–Hartwig Amination :

    • Reagents : Primary amines, Pd₂(dba)₃, Xantphos .

    • Application : Diversification for kinase inhibitor libraries .

Biological Covalent Binding

In medicinal chemistry, the chloromethyl group forms covalent bonds with biological nucleophiles:

Target Interaction Biological Effect
Cysteine residuesThioether linkageEnzyme inhibition (e.g., HDACs)
DNA nucleobasesAlkylationAnticancer activity (in vitro)

Studies highlight IC₅₀ values in the low micromolar range against cancer cell lines like A549 and HEPG2 .

Stability and Degradation Pathways

  • Hydrolytic Degradation :

    • Conditions : Aqueous base (pH > 10), 25°C .

    • Product : 4-(Hydroxymethyl)-5-cyclopropyl-1,3-oxazole.

  • Thermal Decomposition :

    • Onset : >200°C .

    • Products : Cyclopropane fragmentation derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its oxazole ring system is known for imparting biological activity, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In a study by Aagalwe et al., various oxazole derivatives were evaluated for their antibacterial potential against E. coli and Xanthomonas citri, with some compounds demonstrating high activity levels compared to standard drugs like streptomycin .

CompoundMIC (µg/ml)Bacterial Strain
10b2E. coli
10c2Xanthomonas citri
Amoxicillin30S. aureus

Biological Activities

The biological activities of oxazole derivatives extend beyond antimicrobial effects. They have been investigated for their potential as anti-inflammatory agents, anti-cancer compounds, and modulators of various biological pathways.

Anti-inflammatory and Anticancer Properties

Oxazole derivatives have been explored for their ability to inhibit inflammatory pathways and cancer cell proliferation. Studies have shown that certain derivatives can act as inhibitors of specific enzymes involved in inflammation and tumor growth, suggesting a therapeutic role in managing chronic inflammatory diseases and cancer .

Synthesis of New Derivatives

This compound is also utilized in synthesizing novel compounds with enhanced biological activities. Researchers are continually exploring modifications to the oxazole structure to improve efficacy and reduce toxicity.

Case Study: Synthesis and Evaluation

In a study conducted by Singh et al., a series of oxazole derivatives were synthesized from this compound and evaluated for their antimicrobial activities against various pathogens. The results indicated that some synthesized compounds exhibited potent antibacterial and antifungal activities comparable to established antibiotics .

CompoundAntimicrobial ActivityReference Drug
30PotentCiprofloxacin
31ModerateGatifloxacin

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituent positions, ring systems, or functional groups. Key comparisons are outlined below:

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3)

  • Structure : Chloromethyl at position 2, cyclopropyl at position 5.
  • Molecular Formula: C₇H₈ClNO .
  • SMILES : C1CC1C2=CN=C(O2)CCl .
  • The chloromethyl group at position 2 may alter electrophilic substitution patterns .

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole

  • Structure : Chloromethyl at position 4, cyclobutyl at position 5.
  • Molecular Formula: C₈H₁₀ClNO (estimated).
  • Key Features : The larger cyclobutyl group increases hydrophobicity compared to cyclopropyl. Position 4 substitution may modulate electronic effects on the oxazole ring .

5-Ethyl-4-methyl-1,3-oxazole (CAS 29584-92-7)

  • Structure : Ethyl at position 5, methyl at position 4.
  • Molecular Formula: C₆H₉NO .
  • Key Features : Lacks the chloromethyl group but demonstrates how alkyl substituents at positions 4 and 5 affect physical properties (e.g., boiling point, solubility) .

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3)

  • Structure : Chloromethyl at position 4, 4-chlorophenyl at position 2, methyl at position 5.
  • Molecular Formula: C₁₁H₈Cl₂NO.

Data Tables

Table 1: Structural and Physical Properties of Selected Oxazole Derivatives

Compound Name Molecular Formula Substituents (Position) CAS Number Molecular Weight (g/mol) Source
2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole C₇H₈ClNO ClCH₂ (2), cyclopropyl (5) 1225058-34-3 157.60
4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole C₈H₁₀ClNO ClCH₂ (4), cyclobutyl (5) N/A 171.63
5-Ethyl-4-methyl-1,3-oxazole C₆H₉NO CH₃ (4), C₂H₅ (5) 29584-92-7 111.14
4-(ClCH₂)-2-(4-ClPh)-5-Me-1,3-oxazole C₁₁H₈Cl₂NO ClCH₂ (4), 4-ClPh (2), CH₃ (5) 832076-92-3 248.10

Biological Activity

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the molecular formula C8H8ClN2O. The compound features a chloromethyl group at the 4-position and a cyclopropyl group at the 5-position of the oxazole ring, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it is effective against human cancer cells such as A549 (lung cancer), DLD-1 (colorectal cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Notes
A54912.5Moderate sensitivity
DLD-18.0High sensitivity
HEPG215.0Moderate sensitivity
PC-310.0High sensitivity

The mechanism by which this compound exerts its anticancer effects is believed to involve the disruption of cellular processes essential for cancer cell survival. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .

Case Study: Induction of Apoptosis
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in increased levels of p53 and cleaved caspase-3, indicating activation of apoptotic pathways . Flow cytometry assays confirmed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown promise as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structural Analogues and Comparisons

The biological activity of this compound can be compared with structurally similar compounds to understand the influence of different substituents on biological efficacy.

Table 3: Comparison with Structural Analogues

Compound NameStructural FeaturesBiological Activity
4-(Bromomethyl)-5-cyclopropyl-1,3-oxazoleBromomethyl instead of chloromethylIncreased antimicrobial activity
4-(Chloromethyl)-5-phenyl-1,3-oxazolePhenyl group instead of cyclopropylDifferent anticancer profile

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its pharmacological potential. Future research should focus on:

  • In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and antimicrobial actions.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from heterocyclic coupling strategies. A plausible route involves:

Cyclopropane incorporation : Reacting cyclopropanecarboxylic acid derivatives with hydroxylamine to form an oxime intermediate.

Oxazole ring formation : Cyclization via chlorination (e.g., using POCl₃) or Vilsmeier-Haack conditions (e.g., DMF/POCl₃) to generate the oxazole core .

Chloromethyl introduction : Electrophilic substitution or nucleophilic displacement using chloromethylating agents (e.g., ClCH₂MgBr).

Q. Key Considerations :

  • Temperature control (60–80°C) minimizes side reactions like over-chlorination .
  • Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and purity.

Table 1 : Example Reaction Conditions

StepReagentsTemp. (°C)Yield (%)
1NH₂OH·HCl, EtOH7065–75
2POCl₃, DMF8050–60
3ClCH₂MgBr, THF0–2540–50

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves bond lengths and angles (e.g., oxazole ring planarity, cyclopropyl distortion). For analogous oxazoles, deviations <0.03 Å from planarity are typical .
  • NMR Spectroscopy :
    • ¹H NMR : Chloromethyl protons appear as a singlet at δ 4.5–5.0 ppm.
    • ¹³C NMR : Cyclopropyl carbons resonate at δ 8–12 ppm (quaternary) and δ 15–20 ppm (CH₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

Validation Tip : Cross-reference XRD data with computational models (e.g., DFT) to resolve discrepancies in substituent orientation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or stability of this compound?

Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess:
    • Electrophilicity : Chloromethyl group’s susceptibility to nucleophilic attack (localized LUMO at C-Cl).
    • Ring strain : Cyclopropyl substituent increases oxazole ring strain by ~5 kcal/mol vs. methyl analogs .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior.

Data Contradiction Example : If experimental NMR clashes with computed shifts, re-evaluate solvent dielectric constant in simulations .

Q. How should researchers address conflicting data between spectroscopic and crystallographic results?

Methodological Answer :

Re-examine purity : Recrystallize using hexane/EtOAc (3:1) and re-run XRD/NMR .

Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility (e.g., cyclopropyl ring puckering).

Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves disorder in chloromethyl or cyclopropyl groups .

Case Study : In a related oxazole, cyclopropyl distortion caused XRD-NMR mismatches; MD simulations confirmed temperature-dependent ring flipping .

Q. What safety protocols are essential when handling this compound’s reactive intermediates?

Methodological Answer :

  • Chloromethylating Agents : Use Schlenk lines under N₂ to prevent hydrolysis .
  • Byproduct Management : Trap HCl gas with NaOH scrubbers during chlorination .
  • Personal Protective Equipment (PPE) : Butyl rubber gloves and neoprene aprons resist permeation by chlorinated compounds .

Table 2 : Hazard Mitigation

HazardMitigationReference
HCl gasScrubbers, fume hoods
Skin contactImmediate rinsing (15 min)

Q. How can reaction yields be optimized for scale-up without compromising purity?

Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic steps (e.g., cyclization) .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) at 5 mol% to accelerate ring closure .
  • Purification : Gradient column chromatography (SiO₂, hexane → EtOAc) removes chlorinated byproducts.

Example : A scaled-up Vilsmeier-Haack reaction achieved 85% purity; two-stage distillation (40–60°C, 0.1 mmHg) improved it to 98% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole
Reactant of Route 2
4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

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